molecular formula C11H11N3O2 B13827634 Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-

Cat. No.: B13827634
M. Wt: 217.22 g/mol
InChI Key: QWPYEJWBTLUHQI-MDWZMJQESA-N
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Description

The compound "Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-" (CAS 357294-45-2) is a hydrazone derivative with the molecular formula C11H11N3O2. Its structure consists of:

  • An acetonitrile backbone (CH3CN).
  • A hydrazinyl-oxo group (-NH-N=C=O).
  • A (4-ethoxyphenyl)methylene substituent, where a methoxy group (-OCH2CH3) is para-substituted on a phenyl ring.

This compound belongs to the broader class of hydrazones, which are widely studied for their biological activities, including anticancer, antifungal, and antioxidant properties .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-cyano-N-[(E)-(4-ethoxyphenyl)methylideneamino]formamide

InChI

InChI=1S/C11H11N3O2/c1-2-16-10-5-3-9(4-6-10)8-13-14-11(15)7-12/h3-6,8H,2H2,1H3,(H,14,15)/b13-8+

InChI Key

QWPYEJWBTLUHQI-MDWZMJQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of acetonitrile. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted acetonitrile derivatives with various functional groups.

Scientific Research Applications

Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Structural Analogues in Thiazole and Pyridazine Derivatives

Hydrazones with heterocyclic cores (e.g., thiazole, pyridazine) are structurally similar. Key examples include:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Biological Activity Source
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- 4-ethoxyphenyl, hydrazinyl-oxo Not Reported Not Reported Not Reported
2-[2-((Pentafluorophenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (3a′) Pentafluorophenyl, cyanophenyl, thiazole 279–280 67 Anticancer (HCT-116, MCF-7 cells)
2-{6-[2-(4-Bromobenzylidene)hydrazinyl]pyridazin-3-yl}-2-(4-methoxyphenyl)acetonitrile (31) 4-bromophenyl, pyridazine, methoxyphenyl 256–259 61 Antifungal, antibacterial
2-[2-((5-Nitrofuran-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole (33) 5-nitrofuran, methoxyphenyl, thiazole 224–227 56 Antifungal (Candida utilis)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound is electron-donating, which may reduce electrophilicity compared to electron-withdrawing groups (e.g., nitro, cyano) in analogues like 3a′ or 33. This difference impacts reactivity and bioactivity .
  • Heterocyclic Cores : Thiazole and pyridazine derivatives (e.g., compounds 31, 33) exhibit enhanced antifungal and anticancer activities due to their aromatic heterocycles, which improve binding to biological targets .

Anticancer Activity Comparison

Hydrazones with indole or thiazole scaffolds show notable cytotoxicity:

Compound Name Cell Line (IC50) Key Structural Features Source
2-(2-((1H-Indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) A2780: 12.4 μM; HeLa: 19.4 μM Indole, phenylthiazole
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole MCF-7: IC50 = 125 µg/mL; NIH/3T3: IC50 > 500 µg/mL Chlorophenyl, nitrofuran
Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- Not Tested Ethoxyphenyl, hydrazinyl-oxo

Key Observations :

  • Indole and Thiazole Moieties : Compounds with indole-thiazole hybrids (e.g., compound 3) demonstrate potent anticancer activity due to their planar aromatic systems, enabling DNA intercalation or enzyme inhibition .

Antioxidant and Computational Studies

  • DFT Studies: Hydrazones like 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-thiazole derivatives have been analyzed using Density Functional Theory (DFT) to predict radical scavenging activity.

Biological Activity

Acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- (chemical formula C11_{11}H11_{11}N3_3O2_2) is a hydrazine derivative with potential biological activity. This compound has garnered attention for its diverse applications in medicinal chemistry, particularly in the development of anti-cancer agents and enzyme inhibitors.

Antitumor Activity

Research indicates that derivatives of hydrazines, including acetonitrile derivatives, exhibit significant antitumor properties. For instance, compounds similar to acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain hydrazine derivatives showed potent inhibitory effects on glioblastoma multiforme cells, indicating their potential as anti-cancer agents .

Enzyme Inhibition

Hydrazine derivatives are also known for their ability to inhibit specific enzymes. For example, studies have shown that these compounds can act as inhibitors of α-amylase and urease, which are crucial in carbohydrate metabolism and urea hydrolysis respectively. The inhibition of these enzymes can be beneficial in managing conditions like diabetes and kidney disorders .

The biological activity of acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- may involve the formation of reactive intermediates that interact with cellular macromolecules. This interaction can lead to the induction of apoptosis in cancer cells or modulation of metabolic pathways through enzyme inhibition .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of acetonitrile derivatives on various cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, suggesting strong cytotoxic potential.

CompoundCell LineIC50 (µM)
1MDA-MB-2315.2
2HCT1163.8
3PC-34.5

Case Study 2: Enzyme Inhibition

A separate study focused on the enzyme inhibitory properties of acetonitrile derivatives. The findings revealed that several compounds effectively inhibited α-amylase and urease at concentrations comparable to established inhibitors.

CompoundEnzymeInhibition (%)
1α-Amylase85
2Urease78

Synthesis and Characterization

The synthesis of acetonitrile, [[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- involves a multi-step process starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Toxicological Assessment

Toxicological studies are crucial for evaluating the safety profile of acetonitrile derivatives. Preliminary assessments indicate low toxicity levels; however, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic protocols for preparing Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- and its derivatives?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and aldehydes or ketones. For example, hydrazone derivatives are formed by reacting 3-oxo-propionitriles with aromatic aldehydes under basic conditions, followed by purification via recrystallization. Yield optimization often involves adjusting reaction temperature (e.g., 60–80°C) and solvent systems (e.g., ethanol or methanol). Structural confirmation is achieved using FTIR, NMR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo- derivatives?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NH stretch at 3200–3400 cm⁻¹).
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone.
  • HRMS : Validates molecular weight and purity (>99%). Cross-referencing multiple techniques ensures structural accuracy .

Q. How is the anticancer activity of such derivatives evaluated in vitro?

The MTT assay is widely used. Cells (e.g., HCT-116, MCF-7) are treated with varying concentrations (e.g., 10–100 µM) of the compound for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC₅₀ values calculated using nonlinear regression. Controls include untreated cells and reference drugs (e.g., cisplatin) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies (e.g., unexpected NMR shifts or IR bands) require:

  • Multi-technique validation : Pair NMR with X-ray crystallography (if crystals are obtainable) or mass spectrometry.
  • Computational simulations : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data.
  • Sample purity checks : Re-purify via column chromatography or HPLC .

Q. What strategies optimize reaction conditions for synthesizing hydrazone derivatives?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates due to high dielectric constants.
  • Catalyst use : Acidic/basic catalysts (e.g., HCl or piperidine) improve yield in condensation reactions.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to hydrazine precursor minimizes side products. Reaction progress is monitored via TLC or in situ FTIR .

Q. How do substituents on the aromatic ring influence biological activity?

Electron-withdrawing groups (e.g., -NO₂, -CN) enhance anticancer activity by increasing electrophilicity and membrane permeability. For example, 4-cyanophenyl derivatives show higher cytotoxicity (IC₅₀ = 15–25 µM) compared to methoxy-substituted analogs. Quantitative Structure-Activity Relationship (QSAR) models can predict substituent effects .

Q. What role does acetonitrile play in the synthesis or analysis of this compound?

Acetonitrile is used as:

  • Reaction solvent : Facilitates nucleophilic substitution due to its polarity and miscibility.
  • HPLC mobile phase : Provides sharp peaks in purity analysis (0.1% acetic acid improves resolution).
  • Crystallization medium : Mixed with water (3:1 v/v) to grow diffraction-quality crystals .

Q. How can computational methods aid in understanding this compound’s properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular docking : Models interactions with biological targets (e.g., DNA topoisomerase II).
  • ADMET profiling : Estimates bioavailability, toxicity, and metabolic stability in silico .

Q. Why might biological assay results show variability, and how can reproducibility be improved?

Variability arises from:

  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and passage numbers <20.
  • Compound stability : Store derivatives at -20°C in DMSO (avoid freeze-thaw cycles).
  • Assay normalization : Include internal controls (e.g., β-galactosidase) to correct for plate-to-plate differences .

Q. What advanced techniques validate the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines structures. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure solution : Direct methods (SHELXS) followed by full-matrix least-squares refinement.
  • Validation : Check R-factors (<5%) and residual electron density maps .

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